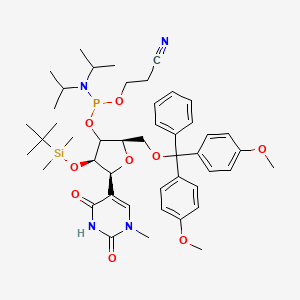
5'-DMT-2'-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite is a modified ribonucleoside analogue. It is primarily used in the synthesis of RNA molecules, particularly for enhancing RNA stability in biological applications such as gene silencing. This compound is a purine nucleoside analog with broad antitumor activity, targeting indolent lymphoid malignancies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite involves multiple stepsThe reaction conditions typically involve the use of protecting groups such as 5’-Dimethoxytrityl (DMT) and 2’-O-Tert-Butyldimethylsilyl (TBDMS) to protect the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process includes the sequential addition of nucleoside analogs, followed by deprotection and purification steps to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of protecting groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and substitution reagents like acetic anhydride .
Major Products Formed
The major products formed from these reactions include deprotected nucleosides and modified RNA molecules with enhanced stability and functionality .
Wissenschaftliche Forschungsanwendungen
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified RNA molecules for studying RNA structure and function.
Biology: Incorporated into small interfering RNA (siRNA) to enhance RNA stability and gene silencing efficiency.
Medicine: Investigated for its potential in developing RNA-based therapeutics for treating various diseases, including cancers and viral infections.
Industry: Employed in the production of diagnostic RNA molecules for detecting specific diseases and disorders.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5’-Dimethoxytrityl-2’-O-Tert-Butyldimethylsilyl-Uridine-CE-Phosphoramidite
- 5’-Dimethoxytrityl-2’-O-Tert-Butyldimethylsilyl-Cytidine-CE-Phosphoramidite
- 5’-Dimethoxytrityl-2’-O-Tert-Butyldimethylsilyl-Adenosine-CE-Phosphoramidite
Uniqueness
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine-CE-Phosphoramidite is unique due to its enhanced stability and resistance to enzymatic degradation compared to other nucleoside analogs. This makes it particularly valuable for applications in gene silencing and RNA-based therapeutics.
Eigenschaften
Molekularformel |
C46H63N4O9PSi |
|---|---|
Molekulargewicht |
875.1 g/mol |
IUPAC-Name |
3-[[(2R,4R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H63N4O9PSi/c1-31(2)50(32(3)4)60(56-28-16-27-47)58-41-39(57-40(38-29-49(8)44(52)48-43(38)51)42(41)59-61(11,12)45(5,6)7)30-55-46(33-17-14-13-15-18-33,34-19-23-36(53-9)24-20-34)35-21-25-37(54-10)26-22-35/h13-15,17-26,29,31-32,39-42H,16,28,30H2,1-12H3,(H,48,51,52)/t39-,40+,41?,42-,60?/m1/s1 |
InChI-Schlüssel |
ZDZLHJPETUXZJT-ZBWSSALESA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


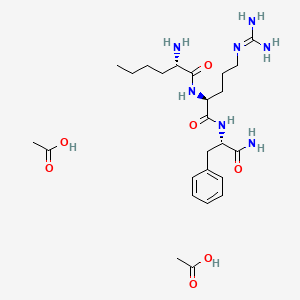
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)
![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)
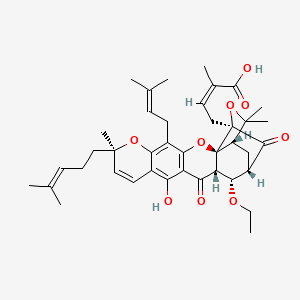


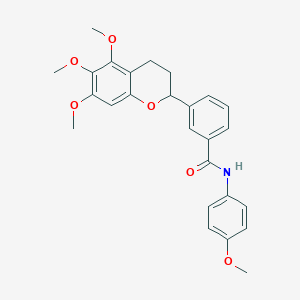

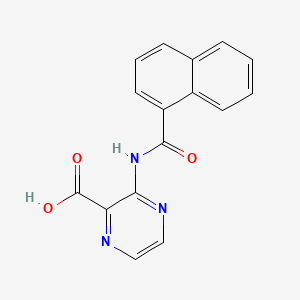

![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)
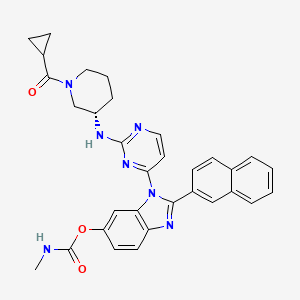
![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
